molecular formula C15H23N3O5S B2415922 (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate CAS No. 86299-46-9

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No. B2415922
CAS RN: 86299-46-9
M. Wt: 357.43
InChI Key: NPMRGRDGJFBTEQ-IDUWFGFVSA-N
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Description

“(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate” is a chemical compound with the CAS Number: 86299-47-0 . It has a molecular weight of 330.38 . The IUPAC name for this compound is (Z)-2- (2-amino-1H-1lambda3-thiazol-4-yl)-2- ( ( (1- (tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N3O5S/c1-12 (2,3)20-10 (19)13 (4,5)21-16-8 (9 (17)18)7-6-22-11 (14)15-7/h6,22H,1-5H3, (H2,14,15) (H,17,18)/b16-8- . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis Techniques : The compound "(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate" and its derivatives are synthesized through various chemical reactions, employing techniques such as orthogonal experiments for optimum conditions, palladium-catalyzed Suzuki reactions, and Barbier-type reactions with different reagents. The synthesis involves careful manipulation of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields of the desired products (Wang Yu-huan, 2009), (Qi Zhang et al., 2022), (Z. R. Valiullina et al., 2018).

  • Structural Analysis and Conformation : The structural properties and conformations of similar compounds are extensively studied, revealing intricate details such as diastereoselectivity, intramolecular hydrogen bonds, and the orientation of functional groups. These insights are crucial for understanding the chemical behavior and potential applications of the compounds in various fields (K. Ravikumar et al., 2015), (Hadgu Girmay Gebreslasie et al., 2011).

  • Biodegradation and Environmental Interaction : Some studies focus on the biodegradation of similar compounds, evaluating their interaction with microorganisms and the environmental implications. For instance, the degradation of 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate by specific bacterial strains and its effects on soil parameters and plant growth have been examined (J. Ghosh & K. Rokade, 2011).

  • Chemical Reactions and Mechanisms : Detailed studies on the reactivity and interaction of related compounds with various chemicals are conducted to understand their chemical behavior. This includes examining hydrogen atom abstraction reactions, nucleophile-catalyzed additions, and transformations involving specific chemical groups. Such research provides valuable insights into the mechanistic aspects and potential chemical applications of these compounds (M. Taki et al., 2000), (Laura Mola et al., 2013).

Safety And Hazards

The compound is labeled with the GHS02 and GHS07 pictograms . The hazard statements associated with this compound are H302+H312+H332-H315-H319-H228 . Precautionary statements include P261-P210-P264-P280-P370+P378-P302+P352+P312 .

properties

IUPAC Name

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c1-7-21-11(19)10(9-8-24-13(16)17-9)18-23-15(5,6)12(20)22-14(2,3)4/h8H,7H2,1-6H3,(H2,16,17)/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJDTAQZPCVCX-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazole-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxyimino)acetate

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